1-Bromo-4-(diethoxymethyl)benzene
Overview
Description
1-Bromo-4-(diethoxymethyl)benzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, where a bromine atom is substituted at the para position and a diethoxymethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(diethoxymethyl)benzene can be synthesized through several methods:
Lithiation and Subsequent Reaction: Another method involves the lithiation of 4-bromobenzaldehyde using n-butyllithium in hexane and ether at low temperatures, followed by reaction with diethyl orthoformate.
Industrial Production Methods
Industrial production of this compound typically involves the Grignard reaction due to its scalability and efficiency. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(diethoxymethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions, forming different substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. These reactions typically occur under acidic conditions.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. These reactions often require basic conditions and elevated temperatures.
Major Products
Nitration: 1-Bromo-4-(diethoxymethyl)nitrobenzene
Sulfonation: 1-Bromo-4-(diethoxymethyl)benzenesulfonic acid
Halogenation: 1,4-Dibromo-2-(diethoxymethyl)benzene
Scientific Research Applications
1-Bromo-4-(diethoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials due to its reactivity and functional groups.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(diethoxymethyl)benzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The bromine atom and the diethoxymethyl group influence the electron density on the benzene ring, making it reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(dimethoxymethyl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
4-Bromobenzaldehyde diethyl acetal: Similar structure but with an acetal group instead of a diethoxymethyl group.
Uniqueness
1-Bromo-4-(diethoxymethyl)benzene is unique due to the presence of both a bromine atom and a diethoxymethyl group on the benzene ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(diethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSNEBVTOODGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350880 | |
Record name | 4-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34421-94-8 | |
Record name | 4-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(diethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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